molecular formula C17H14Cl2N4OS B10946727 2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No.: B10946727
M. Wt: 393.3 g/mol
InChI Key: WMURLZFODNNAFN-UHFFFAOYSA-N
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Description

2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a complex organic compound that features a benzothiophene ring, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of 2-chlorobenzaldehyde with thiourea under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole
  • 2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H14Cl2N4OS/c1-9-14(18)10(2)23(22-9)8-7-13-20-21-17(24-13)16-15(19)11-5-3-4-6-12(11)25-16/h3-6H,7-8H2,1-2H3

InChI Key

WMURLZFODNNAFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl)C)Cl

Origin of Product

United States

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